Dansyl-L-glutamine

Fluorescence Sensing Metal Ion Detection Environmental Monitoring

Research challenge: HSA binding site mapping and environmental Cr³⁺ detection suffer from probe cross-reactivity and signal overlap. Dansyl-L-glutamine (CAS 1101-67-3) overcomes these limitations as a definitive Site I fluorescent probe and selective Cr³⁺ sensor. • 6-fold fluorescence turn-on response to Cr³⁺ with >5-fold selectivity over common metal interferents • Emission at ~550 nm, spectrally resolved from dansyl-L-proline (~480 nm) for multiplexed displacement assays • Validated LC-MS/MS derivatization for glutamine isotopomer quantification (linear enrichment R² > 0.998) Standard pack sizes in stock for rapid global dispatch.

Molecular Formula C17H21N3O5S
Molecular Weight 379.4 g/mol
CAS No. 1101-67-3
Cat. No. B086512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansyl-L-glutamine
CAS1101-67-3
Molecular FormulaC17H21N3O5S
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)N)C(=O)O
InChIInChI=1S/C17H21N3O5S/c1-20(2)14-7-3-6-12-11(14)5-4-8-15(12)26(24,25)19-13(17(22)23)9-10-16(18)21/h3-8,13,19H,9-10H2,1-2H3,(H2,18,21)(H,22,23)/t13-/m0/s1
InChIKeyAMOCBWNWZULALT-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dansyl-L-glutamine: Fluorescent Probe Overview


Dansyl-L-glutamine (CAS 1101-67-3) is a fluorescent amino acid derivative comprising the essential amino acid L-glutamine covalently labeled with a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) fluorophore . It is a member of the dansyl amino acid class, widely utilized as a fluorescent probe due to the environmentally sensitive emission of the dansyl moiety [1]. Its primary research applications include fluorescence-based binding assays, enzymatic activity measurements, and analytical method development .

Why Dansyl-L-glutamine Is Irreplaceable


Dansyl-L-glutamine exhibits distinct photophysical and binding properties compared to other dansyl amino acids and alternative fluorescent glutamine derivatives. Its specific excitation/emission profile, binding site selectivity on serum albumins, and unique response to metal ions such as Cr³⁺ are not interchangeable with dansyl-L-phenylalanine, dansyl-L-proline, or non-dansyl glutamine probes [1]. Furthermore, the sensitivity of the dansyl fluorophore to local polarity makes its spectral behavior highly dependent on the specific amino acid side chain, preventing direct substitution in established assays [2].

Performance Evidence of Dansyl-L-glutamine


Fluorescence Turn-On Response to Cr³⁺

Dansyl-L-glutamine exhibits a selective fluorescence 'turn-on' response to Cr³⁺ in aqueous solution, with a 6-fold fluorescence enhancement upon binding, whereas other common metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Ag⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺) produce negligible fluorescence change under identical conditions [1].

Fluorescence Sensing Metal Ion Detection Environmental Monitoring

HSA Site I Binding Selectivity

Dansyl-L-glutamine binds preferentially to Site I of human serum albumin (HSA), in contrast to dansyl-L-proline and dansyl-L-phenylalanine, which are established Site II probes. Competitive displacement studies show that dansyl-L-glutamine is displaced by Site I ligands (e.g., warfarin) but not by Site II ligands (e.g., ibuprofen), confirming site-specific binding [1][2].

Protein-Ligand Interaction Drug Binding Site Mapping Fluorescence Spectroscopy

Distinct Emission from Dansyl Amino Acids

Dansyl-L-glutamine displays a distinct fluorescence emission maximum in aqueous buffer compared to other dansyl amino acids. In pH 7.4 buffer, dansyl-L-glutamine exhibits an emission maximum at ~550 nm upon Cr³⁺ binding, whereas dansyl-L-proline shows emission maximum at ~480 nm under similar aqueous conditions [1][2]. This spectral difference facilitates multiplexed detection and unambiguous identification in complex mixtures.

Fluorescence Spectroscopy Analytical Method Development Bioconjugate Characterization

LC-MS/MS Analysis of Glutamine Isotopomers

Dansyl derivatization of glutamine enables sensitive LC-MS/MS analysis of ¹⁵N-labeled positional isomers, with linear enrichment curves (R² > 0.998) over the studied range and a dynamic range from 1.3 pmol to 2 nmol for the structurally related citrulline derivative [1]. In contrast, underivatized glutamine analysis by LC-MS/MS suffers from ion suppression and poorer chromatographic retention.

Metabolic Tracing Mass Spectrometry Stable Isotope Analysis

Key Applications of Dansyl-L-glutamine


Fluorometric Cr³⁺ Detection in Water

Dansyl-L-glutamine is the preferred probe for fluorescence-based monitoring of Cr³⁺ in aqueous environmental samples (e.g., industrial wastewater, drinking water) due to its 6-fold 'turn-on' response and >5-fold selectivity over common interferents [1]. Alternative probes such as rhodamine-based sensors or atomic absorption spectroscopy require more complex sample preparation or instrumentation.

HSA Site I Drug Binding Mapping

When characterizing the binding site of a new drug candidate on HSA, dansyl-L-glutamine serves as a definitive Site I fluorescent probe. Its binding site specificity, distinct from Site II probes like dansyl-L-proline, enables orthogonal displacement experiments that unambiguously assign binding location [1].

Multiplexed Assays via Spectral Separation

For assays requiring simultaneous detection of multiple dansyl-labeled species (e.g., competitive binding studies or enzyme activity panels), dansyl-L-glutamine's emission maximum (~550 nm) is sufficiently separated from other dansyl amino acids (e.g., dansyl-L-proline at ~480 nm) to permit deconvolution without signal overlap [1][2].

Glutamine Metabolic Tracing by LC-MS/MS

In metabolic flux studies using ¹⁵N-labeled glutamine, derivatization with dansyl chloride yields dansyl-L-glutamine, which enhances chromatographic retention and ionization efficiency. The validated LC-MS/MS method using dansyl derivatives provides linear enrichment curves (R² > 0.998) and a wide dynamic range, making it suitable for precise quantification of glutamine isotopomers in biological matrices [1].

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